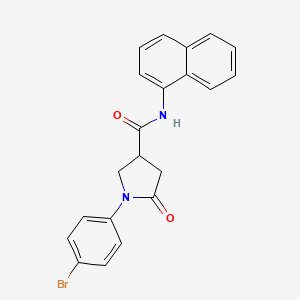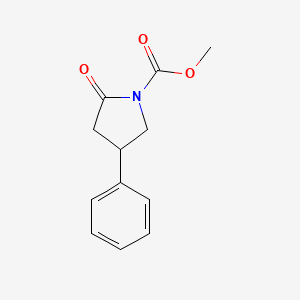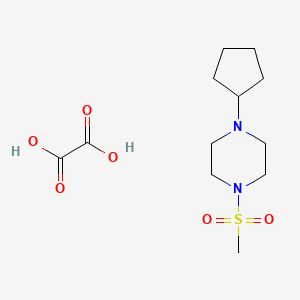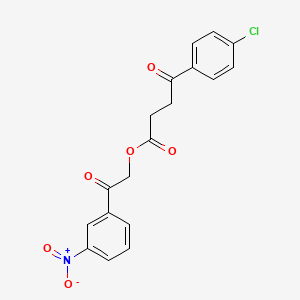
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide, also known as BPN-15606, is a chemical compound that has gained significant attention in the field of neuroscience research. BPN-15606 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.
作用機序
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide is a positive allosteric modulator of the α7 nAChR, which means that it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This results in increased ion flux through the receptor, which is thought to be responsible for the cognitive-enhancing effects of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance cognitive function, memory, and learning in preclinical studies. It has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have a good safety profile in preclinical studies.
実験室実験の利点と制限
One advantage of using 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a selective modulator of the α7 nAChR, which means that it does not interact with other nicotinic receptors or other neurotransmitter systems. This allows for more precise and specific studies of the α7 nAChR and its role in cognitive function. One limitation of using 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide is that it has a relatively low potency, which means that high concentrations may be required to achieve significant effects.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications. One direction is to investigate the effects of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide on cognitive function in clinical trials, particularly in patients with Alzheimer's disease and other neurological disorders. Another direction is to develop more potent and selective modulators of the α7 nAChR, which may have even greater therapeutic potential. Finally, future studies could investigate the long-term effects of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide on cognitive function and brain function, as well as its potential for abuse or addiction.
合成法
The synthesis of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-bromobenzaldehyde with 1-naphthylamine to form 1-(4-bromophenyl)-1-naphthylamine. This compound is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then treated with pyrrolidine to form 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments associated with various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance cognitive function, memory, and learning in preclinical studies, making it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
1-(4-bromophenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-16-8-10-17(11-9-16)24-13-15(12-20(24)25)21(26)23-19-7-3-5-14-4-1-2-6-18(14)19/h1-11,15H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSTZVMLFYLPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)


![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)

![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)
![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)